4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid
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Overview
Description
The compound 4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid is a synthetic chemical entity with intriguing properties It features a complex structure comprising a carboxyphenyl group, a thiazolidinone ring, and a hydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid typically involves multi-step organic reactions. One approach begins with the condensation of 4-carboxybenzaldehyde with a thiazolidine-2-thione derivative under mild acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization and oxidation to yield the final product.
Industrial Production Methods
Industrial-scale production of this compound necessitates optimization of reaction parameters such as temperature, pH, solvent selection, and catalyst usage. Large-scale reactors and continuous flow processes are often employed to enhance yield and purity. Efficient purification techniques like recrystallization and chromatography are critical to obtain high-quality material.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, to form sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can target the carbonyl groups, leading to alcohol derivatives.
Common Reagents and Conditions
Oxidation: : Typical reagents include hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: : Common reducing agents are sodium borohydride or lithium aluminum hydride in aprotic solvents.
Substitution: : Electrophilic substitution can be facilitated by reagents like bromine or nitrating mixtures under controlled temperature conditions.
Major Products Formed
Oxidation leads to sulfoxide/sulfone derivatives, reduction yields alcohols, and substitution can introduce halogens, nitro groups, or other electrophilic species into the aromatic ring.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid serves as a versatile intermediate for the development of novel compounds with potential pharmaceutical or material science applications.
Biology
Biological studies focus on its role as an enzyme inhibitor or receptor modulator due to its unique structural features. It has shown promise in assays targeting specific proteins involved in metabolic pathways or disease states.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic effects. Preliminary studies suggest it could act as an anti-inflammatory or anticancer agent, attributed to its ability to interact with key molecular targets.
Industry
The compound's stability and reactivity make it suitable for industrial applications, such as in the synthesis of high-performance polymers or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which 4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid exerts its effects involves binding to specific molecular targets such as enzymes or receptors. Its structure allows for interactions with active sites or binding pockets, thereby modulating biological activity. Pathways influenced include those related to oxidative stress, inflammatory responses, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-[(5Z)-5-[(4-carbomethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid
4-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid
Uniqueness
What sets 4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid apart is its distinct combination of functional groups. The presence of the carboxyphenyl and hydroxybenzoic acid moieties confers specific reactivity and binding properties that are not observed in closely related compounds.
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Properties
IUPAC Name |
4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO6S2/c20-13-8-11(5-6-12(13)17(24)25)19-15(21)14(27-18(19)26)7-9-1-3-10(4-2-9)16(22)23/h1-8,20H,(H,22,23)(H,24,25)/b14-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIRGMHDHGLVFP-AUWJEWJLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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